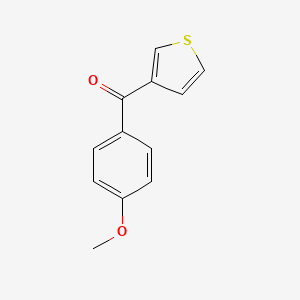

3-(4-Methoxybenzoyl)thiophene

概要

説明

3-(4-Methoxybenzoyl)thiophene is a chemical compound with the molecular formula C12H10O2S. It is a yellow crystalline powder that belongs to the class of thiophene derivatives . This compound is used in various fields such as medical research, environmental research, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(4-Methoxybenzoyl)thiophene, can be achieved through several methods. Some common synthetic routes include:

Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.

Paal-Knorr Thiophene Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Dehydration and Sulfur Cyclization: This method uses alkynols with elemental sulfur (S8) or EtOCS2K to produce substituted thiophenes.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale application of the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.

化学反応の分析

Types of Reactions

3-(4-Methoxybenzoyl)thiophene undergoes various types of chemical reactions, including:

Electrophilic Substitution: Thiophene easily reacts with electrophiles due to its π-excessive nature.

Nucleophilic Substitution: This involves the replacement of a leaving group by a nucleophile.

Radical Reactions: These reactions involve the formation of radicals and their subsequent reactions.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include Brønsted acids like HF, H2SO4, and HSO3F.

Nucleophilic Substitution: Reagents such as sodium alkoxides and amines are commonly used.

Radical Reactions: Radical initiators like peroxides and azo compounds are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution typically yields 2-substituted thiophene derivatives .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that thiophene derivatives, including 3-(4-Methoxybenzoyl)thiophene, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce cytotoxic effects against various cancer cell lines. Specifically, studies have shown that derivatives similar to this compound can effectively target breast cancer cells (e.g., MCF-7 and MDA-MB-231) by interfering with apoptotic pathways and enhancing lipophilicity for better cellular uptake .

Table 1: Cytotoxic Activity of Thiophene Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| Similar Derivative A | MDA-MB-231 | 8.0 |

| Similar Derivative B | MCF-7 | 10.0 |

Antimicrobial Properties

Thiophene derivatives also demonstrate significant antimicrobial activity. Studies have reported that compounds structurally related to this compound can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus. The mechanism is believed to involve disruption of microbial cell membranes .

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | E. coli | 25 |

| Similar Derivative C | S. aureus | 30 |

Organic Photovoltaics

This compound has been explored as a potential material in organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor in photovoltaic cells enhances light absorption and charge transport properties, crucial for improving the efficiency of solar cells.

Case Study: OPV Performance

In a study evaluating the performance of OPVs incorporating thiophene derivatives, devices using this compound exhibited enhanced power conversion efficiencies compared to traditional materials. The incorporation of this compound improved the overall stability and efficiency of the solar cells.

Cosmetic Applications

The compound is also being investigated for its applications in cosmetic formulations due to its potential skin benefits. Its properties may enhance the stability and efficacy of topical products, particularly those targeting anti-aging and skin rejuvenation.

Formulation Insights

Research indicates that formulations containing thiophene derivatives can improve skin hydration and reduce inflammation when applied topically. These effects are attributed to the compound's ability to modulate skin permeability and enhance the delivery of active ingredients .

作用機序

The mechanism of action of 3-(4-Methoxybenzoyl)thiophene involves its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .

類似化合物との比較

Similar Compounds

Thiophene: The parent compound of 3-(4-Methoxybenzoyl)thiophene, known for its aromatic properties.

2-Acetylthiophene: Another thiophene derivative with similar chemical properties.

3-Benzoylthiophene: A compound structurally similar to this compound but without the methoxy group.

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

生物活性

3-(4-Methoxybenzoyl)thiophene is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a 4-methoxybenzoyl group. This structural configuration is crucial for its biological activity, influencing its interactions with various biological targets.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit notable antimicrobial properties. These compounds have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

This compound has been studied for its anticancer properties. It has demonstrated cytotoxic effects in several cancer cell lines, potentially through mechanisms such as:

- Inhibition of Cell Proliferation: The compound may inhibit key signaling pathways involved in cell growth, such as the MAPK/ERK pathway.

- Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death in cancer cells by modulating the expression of apoptosis-related genes.

The exact mechanism of action for this compound remains partially elucidated; however, several studies suggest it may interact with specific biomolecules:

- Enzyme Interactions: It has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can lead to either activation or inhibition of these enzymes, affecting the pharmacokinetics of other drugs.

- Binding to Proteins: The compound may bind to proteins involved in cellular signaling and metabolism, altering their conformation and function.

1. Antioxidant Activity

A study evaluated the antioxidant properties of derivatives related to this compound using the DPPH radical scavenging method. Results indicated that certain derivatives exhibited antioxidant activity exceeding that of well-known antioxidants like ascorbic acid .

2. Anticancer Efficacy

In a series of experiments on cancer cell lines, this compound demonstrated significant cytotoxicity. A structure-activity relationship (SAR) study indicated that modifications to the thiophene ring could enhance its anticancer efficacy by improving binding affinity to the colchicine site on β-tubulin .

Dosage Effects and Toxicity

The effects of this compound are dose-dependent:

- Low Doses: Minimal effects on cellular function.

- High Doses: Potential toxicity, including hepatotoxicity and nephrotoxicity. Studies highlight the importance of determining safe dosage ranges for therapeutic applications.

Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to various metabolites that may possess distinct biological activities. Understanding these metabolic pathways is crucial for predicting both pharmacokinetics and pharmacodynamics.

特性

IUPAC Name |

(4-methoxyphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAFKJLSLUZFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562445 | |

| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5064-00-6 | |

| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。